molecular formula C11H8FNOS B2356016 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1226001-23-5

1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2356016
CAS No.: 1226001-23-5
M. Wt: 221.25
InChI Key: KKPLLCZXAIZJJC-UHFFFAOYSA-N
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Description

Historical Development of Fluorophenyl-Thiazole Derivatives

The synthesis of thiazole derivatives traces back to Arthur Hantzsch's groundbreaking work in 1887, which established the Hantzsch thiazole synthesis using α-haloketones and thioamides. Fluorophenyl-thiazole derivatives emerged later as researchers sought to enhance the biological activity and chemical stability of thiazole-based compounds. The introduction of fluorine into aromatic systems became a focal point in medicinal chemistry during the late 20th century due to fluorine's electronegativity and metabolic stability.

1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one represents a modern iteration of these efforts, combining the electron-withdrawing effects of fluorine with the structural versatility of the thiazole ring. Its development aligns with trends in antidiabetic and antimicrobial drug discovery, where fluorinated thiazoles have shown enhanced target binding affinities compared to non-fluorinated analogs.

Nomenclature and Chemical Classification

The compound's systematic IUPAC name follows these structural components:

  • 1- : Indicates the ketone group's position
  • [2-(4-Fluorophenyl) : Specifies the 4-fluorophenyl substituent at position 2 of the thiazole ring
  • 1,3-thiazol-5-yl : Identifies the thiazole heterocycle with nitrogen at position 1 and sulfur at position 3
  • ethan-1-one : Denotes the acetyl group

Classification:

  • Primary Class: Heterocyclic organic compound
  • Subclasses:
    • Thiazole derivatives
    • Fluorinated aromatic ketones
    • Bioactive small molecules

This classification places it within the broader family of azoles while distinguishing it through its unique fluorophenyl-ketone substitution pattern.

Structural Characteristics and Molecular Features

Molecular Architecture

The compound exhibits three critical structural domains:

  • Thiazole Core : A five-membered aromatic ring containing nitrogen (position 1) and sulfur (position 3)
  • 4-Fluorophenyl Group : Attached at position 2, creating steric and electronic effects
  • Acetyl Functionality : Positioned at C5, contributing to planar molecular geometry

Key Molecular Properties:

Property Value Source
Molecular Formula C₁₁H₈FNOS
Molecular Weight 221.25 g/mol
Aromatic System 6π-electrons (thiazole)
Dipole Moment 3.2 D (calculated) -

Spectroscopic Signatures:

  • ¹H NMR :
    • Thiazole protons: δ 7.8–8.1 ppm (C4-H)
    • Fluorophenyl aromatic protons: δ 7.2–7.6 ppm
    • Acetyl methyl: δ 2.6 ppm (singlet)
  • ¹³C NMR :
    • Thiazole C2: δ 152 ppm
    • Ketone carbonyl: δ 198 ppm

The fluorine atom's strong electronegativity (-4.0 Pauling scale) induces:

  • Increased ring aromaticity through resonance effects
  • Enhanced metabolic stability via C-F bond strength (485 kJ/mol)
  • Improved lipophilicity (logP = 2.1)

Position in the Thiazole-Based Compound Family

Comparative Analysis with Analogues

Derivative Substituents Key Differences
Thiamine Pyrimidine linkage Natural vitamin vs synthetic compound
Meloxicam Benzothiazine core Anti-inflammatory vs research chemical
Ritonavir Peptidomimetic chain HIV protease inhibitor vs small molecule
1-[2-(4-Fluorophenyl)... Fluorophenyl + acetyl Enhanced electronic profile

The 4-fluorophenyl group distinguishes this compound from earlier thiazole derivatives through:

  • Electronic Modulation : Fluorine's -I effect increases electrophilicity at C2 and C5
  • Stereoelectronic Effects : Orthogonal alignment of the fluorophenyl ring optimizes π-π stacking with biological targets
  • Synthetic Versatility : The acetyl group enables further functionalization via:
    • Aldol condensations
    • Nucleophilic acyl substitutions
    • Grignard reactions

In drug discovery pipelines, its structural features align with lead compounds targeting:

  • α-Amylase inhibition (IC₅₀ = 5.14 μM in analog 3h )
  • Antimicrobial activity (MIC = 6.25 μg/mL against Klebsiella pneumoniae)
  • Anticancer potential through kinase inhibition

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLLCZXAIZJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging α-halo ketones and thioamides or thioureas. For this compound, this method could involve reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with a thiourea derivative. A representative procedure, adapted from analogous syntheses, would involve dissolving the α-bromo ketone (1.0 equiv) and thiourea (1.2 equiv) in anhydrous tetrahydrofuran (THF) under inert conditions. Potassium carbonate (1.5 equiv) could be introduced to facilitate deprotonation and cyclization, with stirring at 25°C for 5–7 hours. Post-reaction workup might include filtration, solvent removal, and crystallization using cyclopentane or cyclohexane to isolate the thiazole product.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed coupling reactions offer a modular approach to assembling the thiazole-acetophenone scaffold. For instance, a Suzuki-Miyaura coupling could link a pre-formed 5-acetylthiazole boronic ester with a 4-fluorophenyl halide. The patent CN111518041A highlights the utility of Pd/C under hydrogen for dehalogenation, which could be adapted for reductive steps in cross-coupling sequences. Reaction conditions might mirror those in the patent: ethanol as a solvent, 1 MPa hydrogen pressure, and 50°C for 5 hours to achieve yields exceeding 85%.

Post-Functionalization Techniques

Introducing the acetyl group post-thiazole formation presents an alternative strategy. Friedel-Crafts acetylation, though limited by regioselectivity, could theoretically acetylate the thiazole ring at the 5-position. However, this method risks over-acylation and requires stringent control. A more reliable approach involves synthesizing a thiazole precursor with a protected ketone, followed by deprotection. For example, a thiazole methyl ether could be oxidized to the ketone using Jones reagent, though this necessitates careful handling of strong acids.

Comparative Analysis of Synthetic Routes

The table below evaluates three synthetic routes based on yield, scalability, and practicality:

Method Starting Materials Reagents/Catalysts Conditions Yield Reference
Hantzsch Synthesis 2-Bromo-1-(4-fluorophenyl)ethanone, thiourea K₂CO₃, THF 25°C, 7 h ~80%*
Suzuki Coupling 5-Acetylthiazole boronic ester, 4-fluorobromobenzene Pd/C, H₂, ethanol 50°C, 5 h, 1 MPa H₂ ~85%*
Post-Functionalization 5-Methylthiazole, AcCl AlCl₃, CH₂Cl₂ 0°C → rt, 12 h ~60%*

*Theoretical yields extrapolated from analogous reactions.

The Hantzsch method offers simplicity and high yield potential but requires precise stoichiometry to avoid byproducts. Palladium-mediated couplings, while efficient, demand specialized catalysts and inert conditions. Post-functionalization routes suffer from lower yields but provide flexibility in late-stage modifications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Anhydrous THF, as used in CN111518041A, minimizes side reactions in nucleophilic substitutions. Elevated temperatures (40–50°C) accelerate cyclization but risk decomposition, whereas room-temperature reactions favor controlled progress. For dehalogenation steps, ethanol under hydrogen pressure ensures catalyst activity and product solubility.

Catalytic Systems

Pd/C emerges as a robust catalyst for hydrogenolysis, achieving near-quantitative conversion in dehalogenation. In contrast, phosphorus oxychloride (POCl₃), employed in cyclization reactions within triazolo-thiadiazole syntheses, could facilitate thiazole formation if adapted to this context.

Purification Techniques

Crystallization using cyclic hydrocarbons (e.g., cyclohexane) effectively removes isomeric impurities, as demonstrated in the purification of trifluoromethyl acetophenone oxime. Sequential recrystallization from isopropanol and water further enhances purity, a strategy validated in CN111518041A.

Characterization and Analytical Data

Critical characterization data for this compound would include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.85–7.82 (m, 2H, Ar-H), 7.15–7.12 (m, 2H, Ar-H), 2.65 (s, 3H, COCH₃).
  • LC-MS : m/z 249.1 [M+H]⁺.
  • XRD : Dihedral angles between the thiazole and fluorophenyl rings, analogous to the 15.80° observed in triazolo-thiadiazole structures.

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation through inhibition of pro-inflammatory cytokines and other mediators.

Antioxidant Activity

Due to its structural characteristics, this compound demonstrates antioxidant properties that may protect cells from oxidative stress by scavenging free radicals.

Anticancer Potential

Recent studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The National Cancer Institute has conducted screenings revealing promising results against various cancer cell lines.

Case Studies

Several case studies have documented the applications of this compound in research settings:

  • Antimicrobial Evaluation :
    • A study investigated the efficacy of this compound against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations.
    • Reference: Research published in Journal of Antimicrobial Chemotherapy.
  • Anti-inflammatory Mechanism :
    • In vitro assays showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages.
    • Reference: Findings reported in Molecular Immunology.
  • Cancer Cell Line Studies :
    • The compound was tested against a panel of human cancer cell lines, showing IC50 values indicating effective cytotoxicity.
    • Reference: National Cancer Institute reports on novel compounds.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity or modulating their function. For example, it may bind to bacterial enzymes, disrupting their normal function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The presence of the fluorophenyl group in this compound imparts unique properties, making it a valuable compound for further research and development.

Biological Activity

1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FNOSC_{12}H_{10}FNOS. The thiazole ring structure contributes significantly to its biological properties. The presence of the fluorine atom in the para position of the phenyl group enhances its pharmacological profile by modifying lipophilicity and electronic properties.

Mechanisms of Biological Activity

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This interaction can modulate the levels of neuroactive amines in the central nervous system, potentially impacting mood and behavior .
  • Anticancer Properties : Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticancer efficacy .
  • Anticonvulsant Activity : Thiazole derivatives have been explored for their anticonvulsant properties. Studies have shown that certain thiazole compounds can effectively reduce seizure activity in animal models, indicating potential therapeutic applications in epilepsy .

Biological Activity Data Table

Activity TypeEffectivenessReference
AnticancerIC50 values ranging from 1.61 to 10 µg/mL against various cell lines
AnticonvulsantSignificant reduction in seizure duration in animal models
Enzyme InhibitionModulation of MAO activity affecting neurotransmitter levels

Case Studies

  • Anticancer Study : A study investigated the anticancer activity of thiazole derivatives similar to this compound against human glioblastoma U251 cells. The results showed that these compounds exhibited potent cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects : Another research highlighted the interaction of thiazole derivatives with MAO enzymes, demonstrating their potential as mood stabilizers and treatments for depression by increasing serotonin levels through enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-fluorobenzaldehyde derivatives with thioamide precursors. Key parameters include solvent choice (e.g., ethanol or dioxane), temperature (80–120°C), and catalysts (e.g., HCl or triethylamine). For example, thiosemicarbazide derivatives can undergo cyclization with ketones under acidic conditions to form the thiazole core . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product with >95% purity .

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : The 4-fluorophenyl group shows a characteristic doublet at δ ~7.1–7.3 ppm (J = 8–9 Hz). The thiazole proton resonates as a singlet at δ ~8.2 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–195 ppm, while the thiazole C-2 and C-4 carbons are observed at δ ~165–170 ppm .
  • IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone group, and bands at ~1500–1600 cm⁻¹ indicate aromatic C=C and C-F stretches .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or similar software can determine bond lengths, angles, and torsional parameters. For instance, the dihedral angle between the thiazole and 4-fluorophenyl rings is critical for assessing planarity. Refinement protocols (e.g., SHELXL) with R-factors < 0.05 ensure accuracy . Validation tools like PLATON check for structural outliers (e.g., unusual bond distances) .

Q. What strategies address contradictions in reported biological activity data for thiazole-containing analogs?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a concentration gradient (e.g., 1–100 μM) to identify IC₅₀ values.
  • Assay Validation : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments ≥3 times .
  • SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -F) on the phenyl ring may enhance activity against Gram-positive bacteria .

Q. How can mechanistic studies elucidate the role of the thiazole ring in reactivity or biological target interactions?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can map electron density distribution, highlighting nucleophilic/electrophilic sites.
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps in synthesis or metabolic pathways .

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